
Lithium isopropoxide
Overview
Description
Lithium isopropoxide (LiOCH(CH3)2) is an alkali metal alkoxide widely used in organic synthesis, catalysis, and materials science. It is a white, hygroscopic solid with a molecular weight of 96.04 g/mol. Its structure comprises a lithium ion coordinated to an isopropoxide ligand, rendering it highly reactive in deprotonation and nucleophilic substitution reactions. This compound is particularly valued for its role as a strong base and catalyst in esterification, transesterification, and polymerization processes .
Key applications include:
- Catalysis: Efficient in synthesizing acrylate monomers and pharmaceutical intermediates .
- Materials Science: Used in sol-gel processes to produce lithium-containing ceramics and electrolytes .
- Coordination Chemistry: Modifies metal-organic frameworks (MOFs) to enhance ionic conductivity in solid-state electrolytes .
Preparation Methods
Direct Reaction of Lithium Metal with Isopropanol
The most classical and widely used method for preparing lithium isopropoxide involves the direct reaction of metallic lithium with isopropanol (2-propanol). This reaction proceeds as:
$$
2 \text{Li (metal)} + 2 \text{(CH}3)2\text{CHOH} \rightarrow 2 \text{LiOCH(CH}3)2 + \text{H}_2 \uparrow
$$
- Lithium Form: Metallic lithium can be used in solid or molten form, often as small pieces or finely divided powder to increase surface area and reactivity.
- Solvent: The reaction is typically conducted in an aprotic, inert organic solvent to facilitate mixing and control reaction rate. Suitable solvents include ethers (e.g., diethyl ether, tetrahydrofuran), aromatic hydrocarbons (benzene, toluene), and saturated hydrocarbons (pentane, hexane, heptane).
- Temperature: The reaction temperature generally ranges from 0 to 150 °C, with a preferred range of 20 to 100 °C. A common practical temperature is around 30 °C up to the boiling point of the solvent.
- Stoichiometry: Lithium is often used in a slight excess (5-30%) relative to isopropanol to drive the reaction to completion.
- Reaction Time: The metering and reaction time depend on lithium surface area, temperature, and alcohol reactivity, typically between 1 to 10 hours.
- Produces this compound solutions with high purity.
- Clear or easily filterable product solutions can be obtained when using polar solvents like THF.
- The process is scalable and adaptable to industrial conditions.
- Excess lithium metal must be carefully handled and disposed of.
- Reaction solutions may contain residual free isopropanol, requiring purification.
This method is described in detail in patent US8318987B2, which emphasizes the use of lithium metal in aprotic solvents with secondary alcohols like isopropanol to prepare this compound efficiently.
Reaction of Organolithium Compounds with Isopropanol
An alternative preparation route involves reacting organolithium reagents (e.g., n-butyllithium) with isopropanol:
$$
\text{RLi} + \text{(CH}3)2\text{CHOH} \rightarrow \text{RH} + \text{LiOCH(CH}3)2
$$
- Organolithium reagents are highly reactive and can deprotonate isopropanol to form this compound and the corresponding hydrocarbon (RH).
- This method is often used in laboratory-scale synthesis where organolithium reagents are readily available.
- The reaction is typically conducted in ether solvents under inert atmosphere to prevent side reactions.
- Provides a straightforward route to this compound without using metallic lithium.
- Can be performed at lower temperatures.
- Organolithium reagents are expensive and pyrophoric, requiring stringent handling precautions.
- Side products (hydrocarbons) need to be separated.
Comparative Data Table of Preparation Methods
Preparation Method | Reagents | Solvent Types | Temperature Range (°C) | Reaction Time | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Direct reaction of Li metal with isopropanol | Lithium metal + isopropanol | Ethers (THF, diethyl ether), hydrocarbons (hexane, toluene) | 20 - 100 | 1 - 10 hours | High purity; scalable; clear solutions | Excess Li disposal; residual alcohol contamination |
Organolithium + isopropanol | Organolithium reagent + isopropanol | Ethers (THF, diethyl ether) | 0 - 25 | Minutes to hours | Lower temperature; avoids metallic Li | Expensive reagents; pyrophoric; side products |
Ligand-assisted cluster formation | This compound + metal alkoxides + ligands | Various organic solvents | Variable | Variable | Enables complex compound synthesis | Not direct pure Li isopropoxide production |
Research Findings and Optimization Notes
- The reaction rate of lithium metal with isopropanol decreases with increasing bulkiness of the alcohol substituent; secondary alcohols like isopropanol react faster than tertiary alcohols.
- Using finely divided lithium metal (<300 μm) increases surface area and reaction speed but requires careful handling due to reactivity.
- Aprotic solvents such as hexane or heptane are preferred for industrial scale to minimize side reactions and ease of product isolation.
- Excess lithium metal is typically maintained at 5-30% to ensure complete conversion, balancing reaction time and material costs.
- The reaction temperature is optimized to be below the boiling point of the solvent to maintain solvent integrity and control reaction kinetics.
- Purification steps may include filtration to remove unreacted lithium and distillation or evaporation to remove residual isopropanol.
Scientific Research Applications
Chemical Synthesis
Lithium isopropoxide as a Reagent:
this compound serves as a strong base in organic synthesis, facilitating deprotonation reactions essential for the formation of various organic compounds. It is particularly effective in synthesizing complex organic molecules through reactions such as:
- Nucleophilic Substitution: It acts as a nucleophile in the synthesis of ethers and esters.
- Formation of Carbon-Carbon Bonds: It is employed in reactions like the formation of Grignard reagents and other organolithium compounds.
Case Study: Synthesis of Bioactive Compounds
A notable application includes its role in synthesizing bioactive scaffolds, which are crucial in drug development. For instance, this compound has been used in the synthesis of spirooxindole derivatives, which exhibit significant biological activity .
Pharmaceutical Applications
Intermediate in Drug Synthesis:
In pharmaceutical chemistry, this compound is utilized as an intermediate for synthesizing various drugs and therapeutic agents. Its ability to facilitate specific reactions makes it valuable in producing compounds with desired pharmacological properties.
Example: Anticancer Agents
Research indicates that this compound can be involved in synthesizing anticancer agents by enabling the formation of complex heterocycles that have shown efficacy against cancer cells .
Materials Science
Electrolyte in Battery Technology:
this compound has gained attention in materials science, particularly as an electrolyte component in lithium-ion batteries. Its incorporation into solid electrolytes enhances ionic conductivity, which is critical for battery performance.
Property | Value |
---|---|
Conductivity | |
Application | Battery separators |
Case Study: Solid Lithium Electrolyte
A study demonstrated that adding this compound to metal-organic frameworks resulted in solid electrolytes with improved conductivity, making them suitable for advanced battery applications .
Agrochemicals and Dyestuffs
Role in Agrochemical Synthesis:
this compound also finds applications in the agrochemical industry, where it serves as a reagent for synthesizing pesticides and herbicides. Its reactivity allows for the formation of key intermediates necessary for developing effective agrochemical products.
Use in Dye Production:
In dyestuff manufacturing, this compound aids in synthesizing various dyes through its role as a catalyst in chemical reactions that form chromophore structures.
Mechanism of Action
The mechanism of action of lithium isopropoxide involves its strong basicity and nucleophilicity. It can deprotonate weak acids, forming lithium salts and alcohols. In reduction reactions, it donates hydride ions to reduce ketones to alcohols. The molecular targets and pathways involved include the formation of lithium alkoxides and the subsequent nucleophilic attack on electrophilic centers in organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Alkali Metal Alkoxides
Lithium tert-Butoxide (LiOC(CH3)3)
Structural Differences :
- Larger tert-butyl group increases steric hindrance, reducing nucleophilic reactivity compared to lithium isopropoxide.
- Higher molecular weight (142.12 g/mol) and thermal stability (decomposes at ~200°C vs. ~150°C for this compound) .
Functional Differences :
- Solubility: Lithium tert-butoxide exhibits better solubility in non-polar solvents (e.g., cyclohexane), whereas this compound prefers polar aprotic solvents like tetrahydrofuran (THF) .
- Catalytic Efficiency: this compound is more effective in reactions requiring milder conditions, such as acrylate monomer synthesis, due to lower steric bulk .
Lithium Methoxide (LiOCH3)
Structural Differences :
- Smaller methoxide ligand results in higher basicity and reactivity.
- Lower molecular weight (54.00 g/mol) and higher hygroscopicity.
Functional Differences :
- Reaction Rate : Lithium methoxide accelerates ester interchange reactions faster than this compound but is less selective due to extreme basicity .
- Applications : Preferred in biodiesel production, whereas this compound is favored in pharmaceutical syntheses requiring controlled reactivity .
Comparison with Functionally Similar Metal Alkoxides
Titanium Isopropoxide (Ti(OCH(CH3)2)4)
Structural Differences :
- Contains titanium(IV) instead of lithium, enabling coordination with four isopropoxide ligands.
- Higher molecular weight (284.13 g/mol) and liquid state at room temperature .
Functional Differences :
- Reactivity: Titanium isopropoxide hydrolyzes rapidly to form TiO2 nanoparticles, unlike this compound, which remains stable in anhydrous conditions .
- Applications : Dominates sol-gel synthesis of TiO2 films, while this compound is integral to lithium-ion-conducting ceramics (e.g., LATP electrolytes) .
Aluminum Acetate (Al(OOCCH3)3)
Functional Overlap :
- Both are used in synthesizing solid electrolytes (e.g., LATP). However, aluminum acetate has a higher ecological footprint due to CO2 emissions during production .
- Ionic Conductivity : this compound-derived electrolytes exhibit superior ionic conductivity (10<sup>−4</sup> S/cm) compared to aluminum acetate-based alternatives (10<sup>−5</sup> S/cm) .
Data Tables
Table 1: Comparative Properties of this compound and Analogues
Table 2: Thermal and Reactivity Comparison
Compound | Decomposition Temp (°C) | Hydrolysis Sensitivity | Basicity (pKa) |
---|---|---|---|
This compound | ~150 | Moderate | ~15 |
Titanium isopropoxide | 193–196 | Very High | N/A |
Aluminum acetate | >200 | Low | ~3 (acetic acid) |
Biological Activity
Lithium isopropoxide, with the chemical formula Li, is an organometallic compound that has garnered attention for its various biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in medicinal chemistry, supported by case studies and research findings.
Overview of this compound
This compound is primarily used in organic synthesis and as a reagent in pharmaceutical applications. Its role as a lithium source makes it valuable in the synthesis of various biologically active compounds. The compound appears as a white to pale yellow powder and has a molecular weight of 66.03 g/mol .
Biological Activity
This compound exhibits several biological activities, including:
- Antibacterial Properties : Studies have shown that lithium compounds can inhibit bacterial growth, potentially through disruption of bacterial cell membranes or interference with metabolic processes.
- Cytostatic Effects : this compound has been noted for its cytostatic properties, particularly in cancer research where it may inhibit cell proliferation.
- Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties, which may be attributed to their ability to modulate signaling pathways involved in neuronal survival .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antibacterial | Inhibition of bacterial growth | |
Cytostatic | Inhibition of cell proliferation | |
Neuroprotective | Modulation of neuronal survival pathways |
The mechanisms through which this compound exerts its biological effects are diverse and include:
- Ion Channel Modulation : Lithium ions influence various ion channels, which can alter cellular excitability and neurotransmitter release.
- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is known to inhibit GSK-3, a key enzyme involved in multiple signaling pathways that regulate cell survival and neuroprotection.
- Regulation of Inositol Levels : Lithium affects inositol metabolism, which plays a crucial role in phosphoinositide signaling pathways.
Case Study 1: Neuroprotective Effects
A study demonstrated that this compound could enhance neuronal survival in models of neurodegenerative diseases. The compound was shown to reduce apoptosis in neuronal cells by inhibiting GSK-3 activity, thereby promoting cell survival pathways .
Case Study 2: Antibacterial Activity
In another investigation, this compound exhibited significant antibacterial activity against various strains of bacteria. The compound's mechanism was linked to the disruption of bacterial membrane integrity, leading to cell lysis .
Research Findings
Recent research has highlighted the importance of lithium isotopes in biological systems. A study indicated that lithium isotopes are fractionated by membrane transport proteins, suggesting a potential biological significance of lithium isotopes in physiological processes . This finding opens avenues for further exploration into how different lithium compounds, including this compound, might interact with biological systems differently based on their isotopic composition.
Chemical Reactions Analysis
Hydrolysis and Protonation Reactions
Lithium isopropoxide reacts exothermically with water, undergoing hydrolysis to produce isopropanol and lithium hydroxide:
This reaction is highly sensitive to moisture, necessitating handling under inert atmospheres .
Key Hazards:
-
Rapid hydrolysis generates caustic lithium hydroxide and flammable isopropanol vapors .
-
Reactivity with atmospheric moisture limits its stability in non-anhydrous conditions .
Single Electron Transfer (SET) Reactions
This compound participates in radical-mediated pathways when reacting with alkyl halides. Evidence includes:
-
Cyclization of radical probes (e.g., 5-hexenyl iodide) to form cyclopentane derivatives .
-
EPR spectroscopy confirming alkoxide-induced radical intermediates .
Mechanistic Insight:
This SET mechanism is favored with alkyl iodides over bromides or chlorides due to weaker R–I bonds .
Deprotonation and Basicity
This compound acts as a strong base, with a proton affinity (ΔHdep) of 728–729 kJ/mol in tetrahydrofuran (THF) . Its aggregation state influences reactivity:
Aggregation State (in THF) | Reactivity Implications |
---|---|
Monomeric | Higher nucleophilicity |
Tetrameric | Reduced activity |
Applications:
-
Deprotonation of weakly acidic substrates (e.g., β-dicarbonyl compounds, phenols) .
-
Catalysis in aldol condensations and Claisen rearrangements .
Reactions with Electrophiles
This compound engages in nucleophilic substitutions and transmetalation:
Alkylation
Reacts with alkyl halides to form ethers:
Limitations: Steric hindrance from the isopropoxy group reduces efficiency with bulky electrophiles .
Transmetalation
Used to prepare other metal alkoxides (e.g., Mg, Al) via salt metathesis .
Thermal Decomposition
At elevated temperatures (>100°C), this compound decomposes, releasing:
Safety Note: Decomposition is accelerated by exposure to CO₂ or oxidizing agents .
Coordination Chemistry
In materials science, this compound integrates into metal-organic frameworks (MOFs):
Q & A
Basic Research Questions
Q. What are the established synthesis methods for lithium isopropoxide, and how do reaction conditions influence product purity?
this compound is typically synthesized by reacting lithium metal with anhydrous isopropanol under inert atmospheres (e.g., argon) to avoid hydrolysis . Electrospinning precursors containing titanium isopropoxide and polymers (e.g., PVP) can also produce this compound composites after calcination at high temperatures (e.g., 1000°C for 10 hours) . Key factors affecting purity include:
- Moisture control : Trace water induces side reactions, forming lithium hydroxide impurities.
- Stoichiometry : Excess isopropanol ensures complete lithium metal consumption.
- Temperature : Slow exothermic reactions require cooling to prevent thermal degradation.
Q. Which characterization techniques are critical for verifying this compound’s structural and chemical properties?
- X-ray diffraction (XRD) : Confirms crystalline phase and absence of byproducts like LiOH .
- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) identify ligand coordination and purity .
- Fourier-transform infrared spectroscopy (FTIR) : Detects O–H (3300 cm⁻¹) and C–O (1100 cm⁻¹) stretches to monitor hydrolysis or solvent residues .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition thresholds (e.g., >200°C for solvent evaporation) .
Q. How does this compound enhance ionic conductivity in metal-organic framework (MOF)-based electrolytes?
this compound acts as a guest molecule in MOFs with open metal sites (e.g., Mg₂(dobdc)), creating ion-conducting pathways. For example, Mg₂(dobdc)·0.35LiOiPr·0.25LiBF₄·EC·DEC achieves a conductivity of 3.1 × 10⁻⁴ S/cm at 300 K due to reduced Li⁺ diffusion barriers (activation energy: 0.15 eV) . The isopropoxide ligand facilitates Li⁺ mobility by weakening interactions with the MOF backbone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported ionic conductivity values for this compound-MOF composites?
Discrepancies often arise from differences in:
- Particle morphology : Single-particle impedance measurements isolate intrinsic conductivity (e.g., 3.1 × 10⁻⁴ S/cm ), while bulk pellet measurements include grain boundary resistance.
- Electrolyte infiltration : Incomplete soaking of MOFs in LiOiPr/electrolyte mixtures creates inhomogeneous Li⁺ distribution. Use in situ X-ray tomography to visualize infiltration efficiency .
- MOF activation : Residual solvents block pores; optimize activation via supercritical CO₂ drying .
Q. What experimental strategies improve the long-term stability of this compound in electrochemical devices?
- Surface passivation : Coat MOF particles with thin ALD layers (e.g., Al₂O₃) to prevent side reactions with electrolytes .
- Additive engineering : Introduce scavengers (e.g., LiPF₆) to neutralize trace HF or H₂O in battery cells .
- Accelerated aging tests : Monitor conductivity decay under elevated temperatures (e.g., 60°C) to extrapolate operational lifespan .
Q. How can computational modeling guide the design of this compound-doped materials for higher conductivity?
- Density functional theory (DFT) : Calculate Li⁺ migration barriers in MOF frameworks to identify optimal pore sizes and ligand chemistries .
- Molecular dynamics (MD) : Simulate Li⁺ diffusion pathways in amorphous composites (e.g., polymer electrolytes) to refine synthesis protocols .
- Machine learning : Train models on existing conductivity datasets to predict novel MOF-isopropoxide combinations .
Q. What methodologies validate the mechanistic role of this compound in hybrid solid-liquid electrolytes?
- Operando Raman spectroscopy : Track ligand dissociation and Li⁺ solvation dynamics during charge/discharge cycles .
- Electrochemical quartz crystal microbalance (EQCM) : Quantify mass changes during ion insertion to distinguish Faradaic vs. capacitive processes .
- Solid-state NMR : Use ⁷Li NMR to probe local Li⁺ environments and coordination shifts under bias .
Q. Methodological Guidelines
- Experimental design : Follow the PICOT framework to define Population (e.g., MOF composites), Intervention (doping methods), Comparison (baseline electrolytes), Outcome (conductivity), and Timeframe (cycle stability tests) .
- Data reporting : Adhere to ACS standards for impedance data (include Nyquist plots, equivalent circuits) and purity metrics (e.g., XRD crystallinity ≥95%) .
- Ethical replication : Share synthesis protocols and raw datasets via repositories like Zenodo to enable independent verification .
Properties
IUPAC Name |
lithium;propan-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUKUGBTJXWQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7LiO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635471 | |
Record name | Lithium propan-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2388-10-5 | |
Record name | Lithium propan-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium isopropoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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